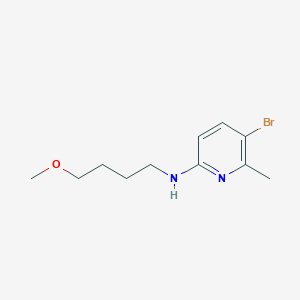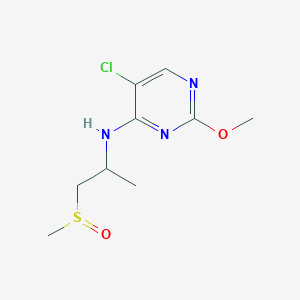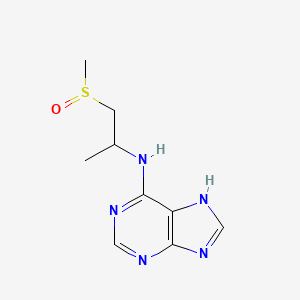
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide, also known as Dimebon, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug but has since been found to have a range of other biological activities.
科学研究应用
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia. It has been found to have neuroprotective effects, improve cognitive function, and enhance memory retention in animal models. It has also been shown to have anti-inflammatory and anti-oxidant properties.
作用机制
The exact mechanism of action of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. It has been suggested that its neuroprotective effects may be due to its ability to modulate calcium homeostasis and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to improve mitochondrial function, reduce amyloid-beta accumulation, and decrease inflammation in the brain. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide in lab experiments is its broad range of biological activities. It can be used to study various diseases and pathways in the brain. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its potential as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that has shown promise for its potential therapeutic applications in various diseases. Its broad range of biological activities and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide involves the reaction of 2,3-dimethyloxirane with 3-(1H-indol-3-yl)propionic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
属性
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-17(2,9-10-21-12)19-16(20)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNQJJGYRHQEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)



![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)

